molecular formula C16H12N2O3 B092509 1,5-Diphenylbarbituric acid CAS No. 19011-66-6

1,5-Diphenylbarbituric acid

Cat. No. B092509
CAS RN: 19011-66-6
M. Wt: 280.28 g/mol
InChI Key: WMRDYTQKCWQUCE-UHFFFAOYSA-N
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Description

1,5-Diphenylbarbituric acid, also known as barbital, is a chemical compound that belongs to the class of barbiturates. It was first synthesized in 1902 by German chemist Emil Fischer. Barbiturates are a group of drugs that act as central nervous system (CNS) depressants and have been used as sedatives, hypnotics, and anticonvulsants. 1,5-Diphenylbarbituric acid is a white crystalline powder that is soluble in water and ethanol.

Mechanism Of Action

The mechanism of action of 1,5-Diphenylbarbituric acid involves its binding to the GABA-A receptor in the CNS. This results in the enhancement of the inhibitory effects of GABA, which leads to the suppression of neuronal activity and the induction of sedation and hypnosis. The exact mechanism of action of barbiturates is still not fully understood, but it is believed to involve their interaction with multiple sites on the GABA-A receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,5-Diphenylbarbituric acid include sedation, hypnosis, and anticonvulsant activity. It has also been shown to have analgesic and anxiolytic effects. However, the use of barbiturates has been associated with a number of adverse effects, including respiratory depression, dependence, and addiction.

Advantages And Limitations For Lab Experiments

1,5-Diphenylbarbituric acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It also has a well-established mechanism of action and pharmacological profile, which makes it a useful model compound for studying the effects of barbiturates. However, the use of barbiturates in lab experiments is limited by their potential for toxicity and adverse effects, as well as their potential for abuse and addiction.

Future Directions

There are several future directions for research on 1,5-Diphenylbarbituric acid and other barbiturates. One area of research is the development of new barbiturate derivatives with improved pharmacological properties, such as increased selectivity, efficacy, and safety. Another area of research is the identification of new targets for barbiturate action, which could lead to the development of new therapeutic applications. Additionally, research on the neurobiology of barbiturates could provide insights into the mechanisms of CNS depression and the development of tolerance and dependence.

Synthesis Methods

The synthesis of 1,5-Diphenylbarbituric acid involves the reaction of urea, malonic acid, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.

Scientific Research Applications

1,5-Diphenylbarbituric acid has been widely used in scientific research as a model compound for studying the mechanism of action of barbiturates. It has been used in studies of the CNS depressant effects of barbiturates, as well as their interactions with other drugs. It has also been used in studies of the structure-activity relationship of barbiturates, which has led to the development of new barbiturate derivatives with improved pharmacological properties.

properties

CAS RN

19011-66-6

Product Name

1,5-Diphenylbarbituric acid

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

1,5-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21)

InChI Key

WMRDYTQKCWQUCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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